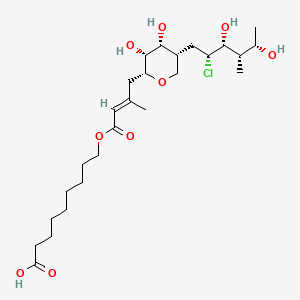
2-Chloro-3-hydroxymupirocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-hydroxymupirocin is a derivative and impurity of mupirocin, a carboxylic acid bacteriostatic/bactericidal antibiotic. Mupirocin is widely used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C26H45ClO9, and it has a molecular weight of 537.08 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxymupirocin involves the chlorination of mupirocin. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-hydroxymupirocin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-hydroxymupirocin has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the analysis of mupirocin formulations.
Biology: The compound is studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential as a topical antibiotic.
Industry: It is used in the quality control and assurance of mupirocin production.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-hydroxymupirocin is similar to that of mupirocin. It inhibits bacterial protein synthesis by binding to bacterial isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins . This inhibition prevents the synthesis of proteins necessary for bacterial growth and replication, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mupirocin: The parent compound, used as a topical antibiotic.
Pseudomonic Acid A: Another derivative of mupirocin with similar antibacterial properties.
Pseudomonic Acid B, C, and D: Other derivatives with varying degrees of antibacterial activity.
Uniqueness
2-Chloro-3-hydroxymupirocin is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This modification can potentially enhance its antibacterial properties or alter its spectrum of activity compared to other mupirocin derivatives.
Eigenschaften
Molekularformel |
C26H45ClO9 |
|---|---|
Molekulargewicht |
537.1 g/mol |
IUPAC-Name |
9-[(E)-4-[(2R,3R,4R,5R)-5-[(2R,3R,4S,5S)-2-chloro-3,5-dihydroxy-4-methylhexyl]-3,4-dihydroxyoxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid |
InChI |
InChI=1S/C26H45ClO9/c1-16(13-23(31)35-11-9-7-5-4-6-8-10-22(29)30)12-21-26(34)25(33)19(15-36-21)14-20(27)24(32)17(2)18(3)28/h13,17-21,24-26,28,32-34H,4-12,14-15H2,1-3H3,(H,29,30)/b16-13+/t17-,18-,19+,20+,21+,24+,25+,26-/m0/s1 |
InChI-Schlüssel |
LLUMGKUWIGDCTG-FDTMSFRLSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C)O)[C@H]([C@@H](C[C@@H]1CO[C@@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)Cl)O |
Kanonische SMILES |
CC(C(C)O)C(C(CC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


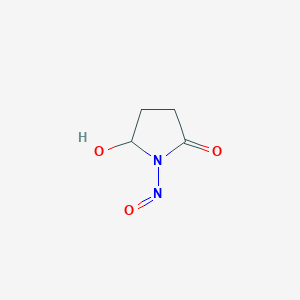


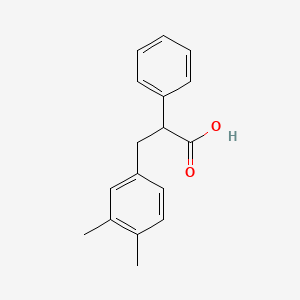
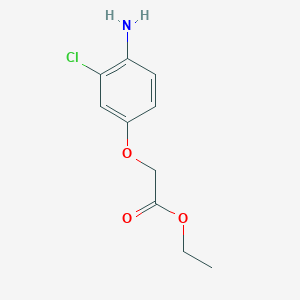
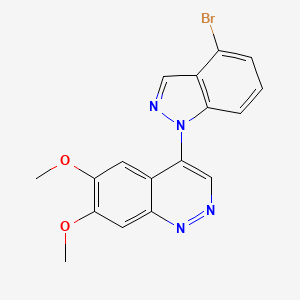
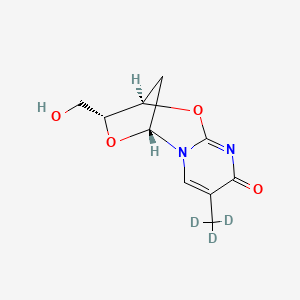
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
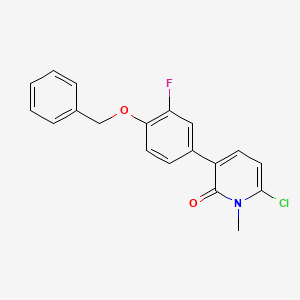
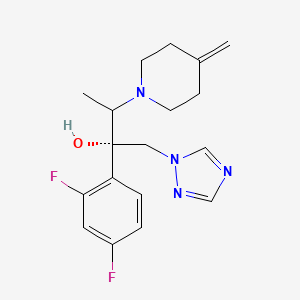
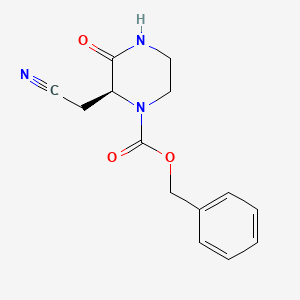

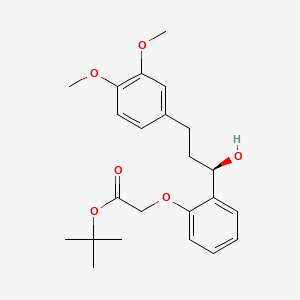
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)
